molecular formula C48H46O2P2 B3067784 (S,S,S)-(-)-Tol-SKP CAS No. 1548897-80-8

(S,S,S)-(-)-Tol-SKP

Cat. No.: B3067784
CAS No.: 1548897-80-8
M. Wt: 716.8 g/mol
InChI Key: QGOSBHUTQQGVPA-IMUOSOIKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S,S,S)-(-)-Tol-SKP is a chiral compound known for its unique stereochemistry and significant applications in various fields. This compound is characterized by its three stereocenters, which contribute to its distinct chemical properties and biological activities. The compound is often utilized in asymmetric synthesis and as a chiral ligand in catalytic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S,S,S)-(-)-Tol-SKP typically involves the use of chiral starting materials and catalysts to ensure the desired stereochemistry. One common method includes the asymmetric hydrogenation of a suitable precursor using a chiral catalyst. The reaction conditions often involve low temperatures and controlled hydrogen pressure to achieve high enantioselectivity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale asymmetric synthesis using optimized catalysts and reaction conditions. The process is designed to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: (S,S,S)-(-)-Tol-SKP undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a suitable catalyst, resulting in the formation of reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas, palladium on carbon, and other catalytic systems.

    Substitution: Nucleophiles such as halides, amines, and alcohols under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

(S,S,S)-(-)-Tol-SKP has a wide range of applications in scientific research, including:

    Chemistry: Used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.

    Biology: Employed in the study of enzyme mechanisms and as a probe for investigating chiral recognition processes.

    Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.

    Industry: Utilized in the production of fine chemicals, agrochemicals, and pharmaceuticals due to its chiral properties.

Mechanism of Action

The mechanism of action of (S,S,S)-(-)-Tol-SKP involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in its binding affinity and selectivity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor function, or alteration of cellular signaling processes.

Comparison with Similar Compounds

  • (R,R,R)-(+)-Tol-SKP
  • (S,S,S)-(+)-Tol-SKP
  • (R,R,R)-(-)-Tol-SKP

Comparison: (S,S,S)-(-)-Tol-SKP is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Compared to its enantiomers and diastereomers, this compound may exhibit different reactivity, selectivity, and potency in various applications. Its uniqueness lies in its ability to interact with chiral environments in a highly specific manner, making it valuable in asymmetric synthesis and chiral recognition studies.

Properties

IUPAC Name

[(10S,14S)-20-bis(4-methylphenyl)phosphanyl-2,22-dioxapentacyclo[12.8.0.01,10.03,8.016,21]docosa-3(8),4,6,16(21),17,19-hexaen-4-yl]-bis(4-methylphenyl)phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H46O2P2/c1-32-14-22-40(23-15-32)51(41-24-16-33(2)17-25-41)44-12-5-8-36-30-38-10-7-11-39-31-37-9-6-13-45(47(37)50-48(38,39)49-46(36)44)52(42-26-18-34(3)19-27-42)43-28-20-35(4)21-29-43/h5-6,8-9,12-29,38-39H,7,10-11,30-31H2,1-4H3/t38-,39-,48?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGOSBHUTQQGVPA-IMUOSOIKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC=CC4=C3OC56C(C4)CCCC5CC7=C(O6)C(=CC=C7)P(C8=CC=C(C=C8)C)C9=CC=C(C=C9)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC=CC4=C3OC56[C@H](C4)CCC[C@H]5CC7=C(O6)C(=CC=C7)P(C8=CC=C(C=C8)C)C9=CC=C(C=C9)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H46O2P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

716.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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